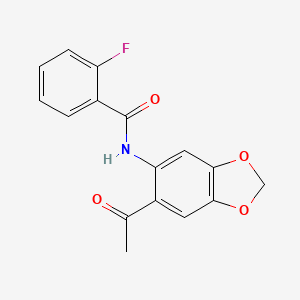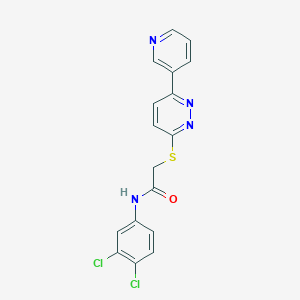
N-(3,4-dichlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, also known as DPPY, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPPY is a member of the pyridazinone family of compounds, which have been found to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research has focused on the synthesis and characterization of compounds structurally related to "N-(3,4-dichlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide," exploring their vibrational spectroscopic signatures and the effects of rehybridization and hyperconjugation on their molecular structures. Studies utilizing density functional theory (DFT) models have been conducted to understand the equilibrium geometries, inter and intra-molecular hydrogen bond formations, and harmonic vibrational wavenumbers of these compounds. For instance, one study characterizes an antiviral active molecule similar in structure, employing Raman and Fourier transform infrared spectroscopy to compare experimental results with ab initio calculations, highlighting the stereo-electronic interactions leading to molecular stability and providing insights into intermolecular contacts within the crystal structure (Mary et al., 2022).
Chemical Reactivity and Applications
Other studies have explored the reactivity of pyridine derivatives, including substitutions that lead to the formation of new compounds with potential applications in material science and medicinal chemistry. For example, Schmidt et al. (2006) detailed the synthesis of functionalized pyridines by substitution reactions, leading to compounds with various heteroaromatic substitutions and demonstrating the versatility of pyridine derivatives in chemical synthesis (Schmidt et al., 2006).
Antimicrobial Applications
Research into the antimicrobial properties of pyridine derivatives has yielded promising results, with several studies synthesizing compounds that exhibit significant activity against various bacterial strains. For instance, El‐Sayed et al. (2017) reported on the design, synthesis, and antimicrobial activity of pyridines and their sulfa drug derivatives, indicating the potential of these compounds in developing new antimicrobial agents (El‐Sayed et al., 2017).
Molecular Docking and In Vitro Screening
Further, the application of molecular docking and in vitro screening techniques has expanded the understanding of the biological activity of pyridine derivatives. Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, subjecting them to in silico molecular docking screenings towards specific proteins, demonstrating the compounds' potential in antimicrobial and antioxidant activity (Flefel et al., 2018).
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4OS/c18-13-4-3-12(8-14(13)19)21-16(24)10-25-17-6-5-15(22-23-17)11-2-1-7-20-9-11/h1-9H,10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILWHQDTAMOEOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


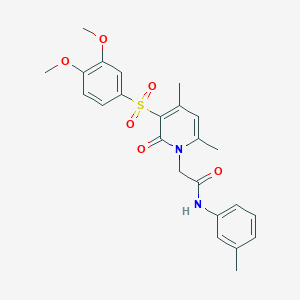
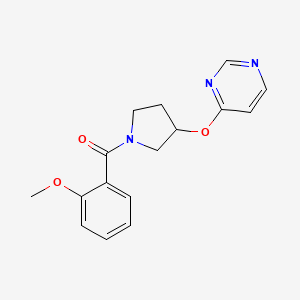
![5-((4-Ethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2635851.png)
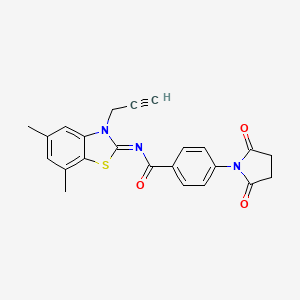
![N-butyl-4-((2,4-dioxo-1-(4-vinylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2635855.png)
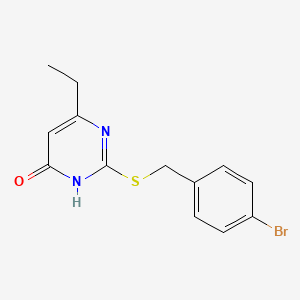
![2-oxo-N-(4-(3-oxo-3-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)propyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2635858.png)
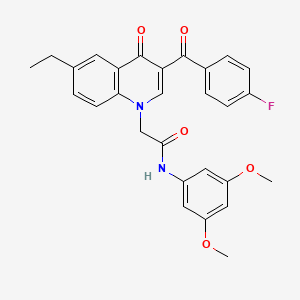
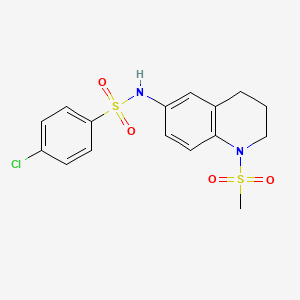
![(2-Methoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B2635862.png)
![5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B2635863.png)
![8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2635864.png)
